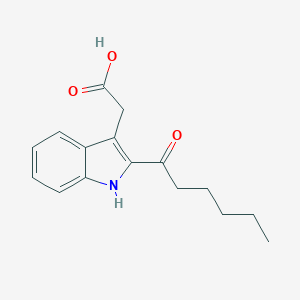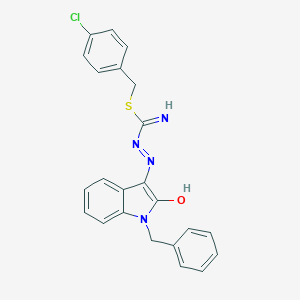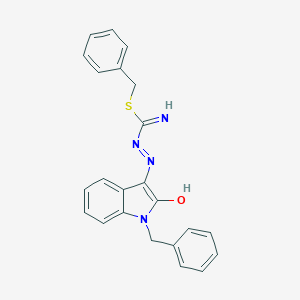
2-(2-hexanoyl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexanoyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds are characterized by an acetic acid moiety linked to the C3 carbon atom of an indole ring. The molecular formula of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid is C16H19NO3, and it has a molecular weight of 273.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . The hexanoyl group can be introduced through acylation reactions using hexanoyl chloride in the presence of a base such as pyridine. The acetic acid moiety is then added through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Hexanoyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the hexanoyl and acetic acid moieties can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C5 positions, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
(2-Hexanoyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role as a plant growth hormone, similar to indole-3-acetic acid.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may function as an auxin-like hormone, promoting cell elongation and division . The compound binds to auxin receptors, leading to the activation of downstream signaling pathways that regulate gene expression and cellular responses. In medicinal applications, it may interact with various enzymes and receptors, modulating inflammatory and cancer-related pathways .
Comparison with Similar Compounds
(2-Hexanoyl-1H-indol-3-yl)acetic acid can be compared with other indole-3-acetic acid derivatives, such as:
Indole-3-acetic acid (IAA): A well-known plant hormone with similar growth-promoting effects.
Indole-3-butyric acid (IBA): Another plant hormone with rooting-promoting properties.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential neuroprotective effects.
The uniqueness of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid lies in its specific structural modifications, which may confer distinct biological activities and applications compared to other indole derivatives.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33g/mol |
IUPAC Name |
2-(2-hexanoyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C16H19NO3/c1-2-3-4-9-14(18)16-12(10-15(19)20)11-7-5-6-8-13(11)17-16/h5-8,17H,2-4,9-10H2,1H3,(H,19,20) |
InChI Key |
HRDDJVACOSYBQP-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O |
Canonical SMILES |
CCCCCC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenoxyacetyl)acetohydrazide](/img/structure/B420140.png)
![N'-(4-methylbenzoyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420136.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B420137.png)
![4-methyl-N'-[2-[[5-[(3-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide](/img/structure/B420139.png)
![N'-(4-methoxybenzoyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420154.png)
![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenylacetyl)acetohydrazide](/img/structure/B420156.png)
![N'-[(4-methylphenoxy)acetyl]-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B420158.png)
![N'-[(4-chlorophenoxy)acetyl]-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B420159.png)
![N'-(4-bromobenzoyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420141.png)
![4-methyl-N'-[2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide](/img/structure/B420145.png)
![N'-(4-bromobenzoyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420146.png)


![2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methoxybenzoyl)acetohydrazide](/img/structure/B420151.png)
